Methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is notable for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers and other diseases related to abnormal cell signaling. The molecular structure features a pyrrolo[2,3-b]pyridine core, a scaffold known for its versatility in drug design and development, making it a subject of interest in medicinal chemistry .
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The specific reaction conditions, such as temperature and solvent choice, are optimized based on the desired outcome and target products .
The primary biological activity of methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is its inhibition of FGFRs. This interaction leads to reduced cell proliferation and can induce apoptosis in cancer cells. Studies have shown that this compound exhibits significant inhibitory activity against FGFR1, FGFR2, and FGFR3, making it a promising candidate for therapeutic applications in treating cancers associated with aberrant FGFR signaling pathways .
The synthesis of methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate typically involves multi-step organic synthesis. A common synthetic route includes:
In industrial settings, optimized synthetic routes are essential for ensuring high yield and purity, often utilizing catalysts and specific reaction conditions to facilitate the cyclization process .
Methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has several applications:
Research indicates that methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate interacts specifically with FGFRs. In vitro studies have demonstrated its ability to inhibit breast cancer cell proliferation and induce apoptosis. Furthermore, it has been shown to significantly reduce cell migration and invasion in cancer models, highlighting its potential as an effective therapeutic agent against tumors driven by FGFR signaling .
Several compounds share structural similarities with methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. Here are some notable examples:
Compound Name | CAS Number | Similarity Score |
---|---|---|
Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate | 808137-94-2 | 0.95 |
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | 1190321-49-3 | 0.91 |
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate | 2351439-07-1 | 0.89 |
Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | 1696907-15-9 | 0.81 |
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | 951625-93-7 | 0.79 |
Methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate stands out due to its specific inhibitory action against FGFRs compared to other derivatives that may not exhibit similar potency or specificity against these receptors. This unique biological activity makes it a valuable candidate for further development in cancer therapeutics .